molecular formula C17H16O2 B2921963 [2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone CAS No. 42205-96-9

[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone

Cat. No.: B2921963
CAS No.: 42205-96-9
M. Wt: 252.313
InChI Key: YJPKQLQORKPVBN-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)cyclopropylmethanone” is a chemical compound with the molecular formula C17H16O2 . It has a molecular weight of 252.31 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H16O2/c1-19-14-9-7-12(8-10-14)15-11-16(15)17(18)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 . This indicates the presence of a methoxyphenyl group, a cyclopropyl group, and a phenylmethanone group .

The compound has a predicted boiling point of 394.9±42.0 °C and a predicted density of 1.155±0.06 g/cm3 .

Scientific Research Applications

Anticancer Potential

Research has shown that derivatives of methoxyphenyl methanone compounds exhibit significant anticancer activities. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been identified to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia HL-60 cells, demonstrating promising therapeutic potential against cancer (Magalhães et al., 2013).

Synthesis and Chemical Reactions

The compound and its analogs have been central to studies on organic synthesis and reactions. For example, cyclopropenone oximes and their reactions with isocyanates have been explored, leading to the formation of novel compounds with potential applications in material science and organic synthesis (Yoshida et al., 1988).

Antitubercular Activities

Compounds with cyclopropyl methanones structure have shown promising antitubercular activities. A series of these compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations in the low microgram per milliliter range, indicating their potential as anti-mycobacterial agents (Bisht et al., 2010).

Antioxidant Properties

A novel synthetic approach involving electrochemical methods has been utilized to produce 8-amino-1,4-benzoxazine derivatives starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, which possess anti-stress oxidative properties, highlighting the compound's utility in developing antioxidants (Largeron & Fleury, 1998).

Environmental Studies

The environmental fate and behavior of related benzophenone derivatives in aqueous solutions have been investigated, indicating significant reactivity and stability under various conditions. Such studies are crucial for understanding the ecological impact and degradation pathways of organic pollutants (Santos & Esteves da Silva, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

[2-(4-methoxyphenyl)cyclopropyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-14-9-7-12(8-10-14)15-11-16(15)17(18)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPKQLQORKPVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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